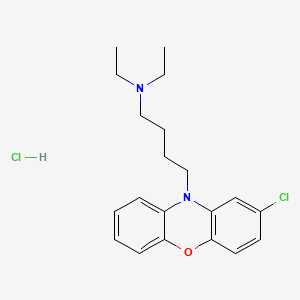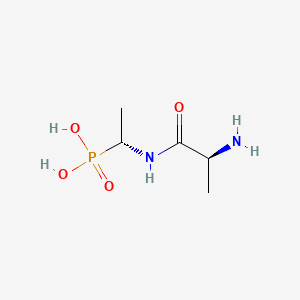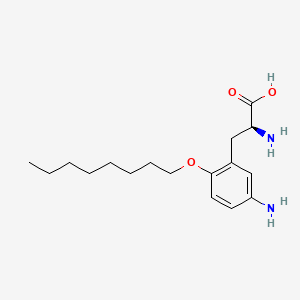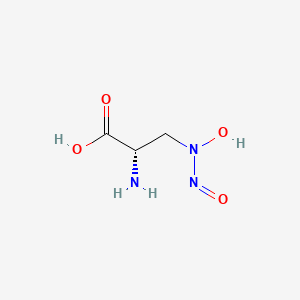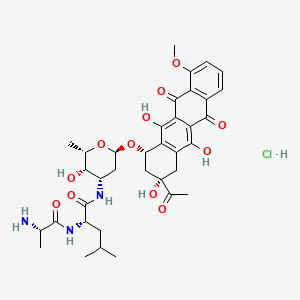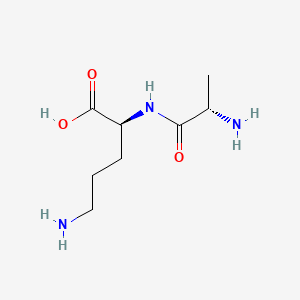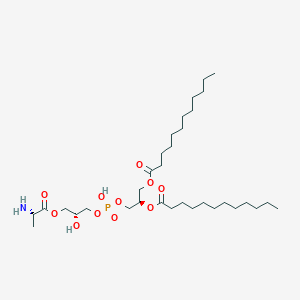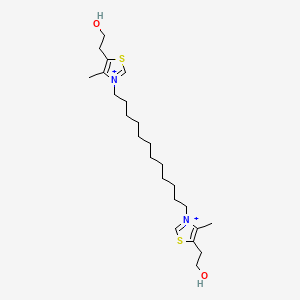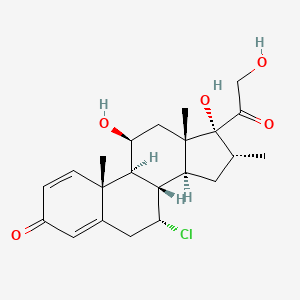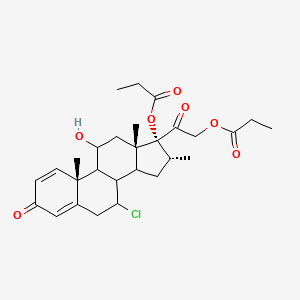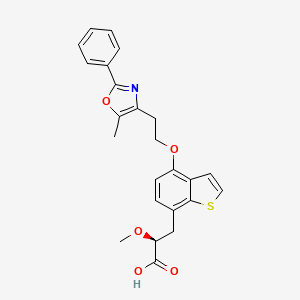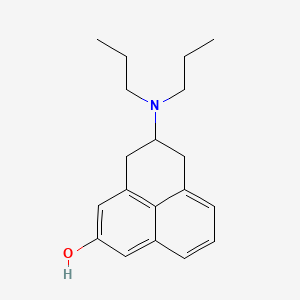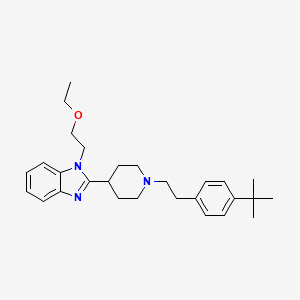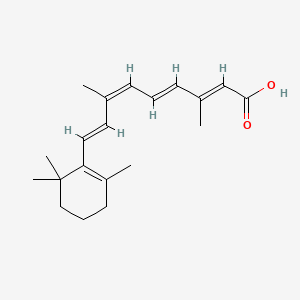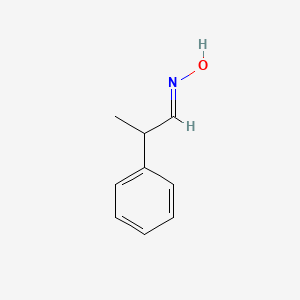
2-Phenylpropionaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropionaldehyde oxime is a food grade flavor ingredient.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Insights
2-Phenylpropionaldehyde is a key intermediate in the metabolism of certain drugs like felbamate, an anti-epileptic medication. Research has shown that it undergoes complex chemical reactions, which could be vital for understanding the drug's therapeutic and toxic properties. For example, 3-carbamoyl-2-phenylpropionaldehyde, a derivative, has been studied for its instability and transformation into cytotoxic compounds at physiological pH. This process highlights the potential role of 2-phenylpropionaldehyde in drug toxicity and efficacy (Thompson, Kinter, & Macdonald, 1996).
Fragrance Industry Safety Assessment
In the fragrance industry, 2-Phenylpropionaldehyde has been evaluated for its safety profile, including aspects like genotoxicity and skin sensitization. It's not expected to be genotoxic, and its safety assessment also covered environmental impacts, indicating no significant risks in its current volume of use (Api et al., 2020).
Antioxidant Properties
Interestingly, certain oxime derivatives of 2-Phenylpropionaldehyde have been explored for their antioxidant properties. For instance, 3-(phenylhydrazono) butan-2-one oxime, a related compound, showed potential as an antioxidant and exhibited no toxicity in vivo, suggesting safety for further studies (Puntel et al., 2008).
Chemical Reactivity and Catalysis
The chemical reactivity of 2-Phenylpropionaldehyde has been a subject of study, particularly in reactions like oxidative CC bond cleavage. This reaction, catalyzed by various agents, is significant for the synthesis of other compounds, such as acetophenone, and has practical implications in organic synthesis and industrial processes (Tokunaga, Aoyama, Shirogane, Obora, & Tsuji, 2006).
Formation and Transformation in Biological Systems
2-Phenylpropionaldehyde's transformation in biological systems, such as its conversion to mercapturic acids in human urine following drug administration, has been documented. This transformation is crucial for understanding drug metabolism and excretion processes in humans (Thompson, Gulden, & Macdonald, 1997).
Conformational Analysis
Conformational analysis of 2-Phenylpropionaldehyde has been conducted using ab initio calculations. This type of study is essential for understanding the stereochemistry and molecular interactions of such compounds, which can be crucial for designing drugs and other materials (Takahashi et al., 2002).
Eigenschaften
CAS-Nummer |
59647-78-8 |
|---|---|
Produktname |
2-Phenylpropionaldehyde oxime |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(NE)-N-(2-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3/b10-7+ |
InChI-Schlüssel |
SETWHVMVMWYJQA-JXMROGBWSA-N |
Isomerische SMILES |
CC(/C=N/O)C1=CC=CC=C1 |
SMILES |
CC(C=NO)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C=NO)C1=CC=CC=C1 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
59647-78-8 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-Phenylpropionaldehyde oxime; AI3-13013; AI3 13013; AI313013 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



